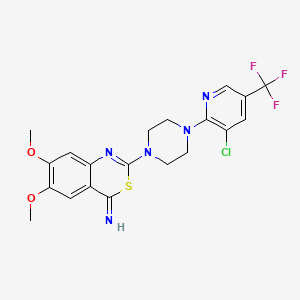
2-(4-(3-Cloro-5-(trifluorometil)-2-piridinil)piperazino)-6,7-dimetoxi-4H-3,1-benzotiazin-4-imina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine is a useful research compound. Its molecular formula is C20H19ClF3N5O2S and its molecular weight is 485.91. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos: Protección de cultivos
Las trifluorometilpiridinas (TFMP) y sus derivados desempeñan un papel crucial en la protección de los cultivos contra las plagas. Específicamente, los derivados de TFMP se utilizan como ingredientes activos en formulaciones agroquímicas. La combinación única del grupo trifluorometilo y la parte piridina contribuye a su eficacia. Cabe destacar que el fluazifop-butilo, el primer derivado de TFMP introducido en el mercado agroquímico, allanó el camino para más de 20 nuevos agroquímicos que contienen TFMP con nombres comunes ISO. Estos compuestos ayudan a salvaguardar los rendimientos agrícolas controlando las plagas y las enfermedades .
Productos farmacéuticos: Desarrollo de fármacos
Varios derivados de TFMP encuentran aplicaciones en la investigación y el desarrollo farmacéuticos. Sus distintas propiedades fisicoquímicas, influenciadas por el átomo de flúor y la parte piridina, contribuyen a sus actividades biológicas. Actualmente, cinco productos farmacéuticos que contienen la parte TFMP han recibido la aprobación del mercado, y otros candidatos están en ensayos clínicos. Estos compuestos son prometedores para el descubrimiento de nuevos fármacos y las intervenciones terapéuticas .
Productos veterinarios: Salud animal
Además de la medicina humana, los derivados de TFMP se utilizan en productos veterinarios. Dos formulaciones veterinarias que contienen la parte TFMP han recibido la aprobación del mercado. Estos compuestos contribuyen a la salud animal al abordar enfermedades y parásitos específicos .
Síntesis intermedia: Procesos químicos
La síntesis de derivados de TFMP implica pasos intermedios. Por ejemplo, la 2-cloro-5-(trifluorometil)piridina (2,5-CTF) sirve como un intermedio clave para la síntesis de fluazifop. Los investigadores pueden controlar el número de átomos de cloro introducidos en el anillo de piridina durante estos procesos. Las reacciones en fase de vapor ofrecen ventajas, lo que permite la producción eficiente de intermedios como 2,5-CTF .
Perspectivas futuras: Exploración continua
Dada la versatilidad de los derivados de TFMP, la investigación en curso tiene como objetivo descubrir nuevas aplicaciones. A medida que profundizamos nuestra comprensión de sus propiedades, podemos esperar usos más diversos en el futuro.
En resumen, las aplicaciones multifacéticas de este compuesto abarcan la protección de cultivos, el desarrollo de fármacos, la salud veterinaria y la síntesis química. Su potencial se extiende más allá de los campos existentes, lo que lo convierte en un área de estudio emocionante para investigadores y profesionales de la industria . Si desea obtener más información o tiene alguna otra pregunta, no dude en preguntar! 😊
Mecanismo De Acción
Biochemical Pathways
It is known that trifluoromethylpyridines, a key structural motif in this compound, have been used in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its target sites in the body .
Propiedades
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dimethoxy-3,1-benzothiazin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O2S/c1-30-15-8-12-14(9-16(15)31-2)27-19(32-17(12)25)29-5-3-28(4-6-29)18-13(21)7-11(10-26-18)20(22,23)24/h7-10,25H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTVLNAQKHZDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)SC(=N2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2453335.png)
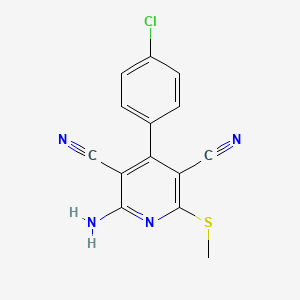
![N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2453337.png)
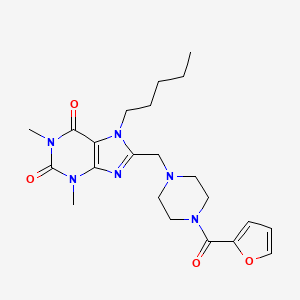

![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)
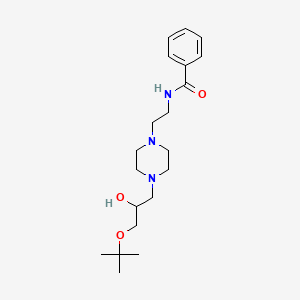
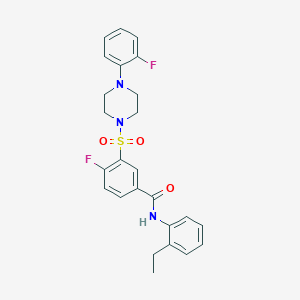
![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2453349.png)
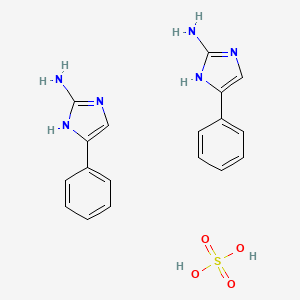
![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453355.png)
![N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2453356.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2453357.png)
